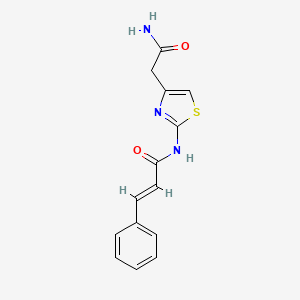

![molecular formula C12H9N3O3S B2466826 3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid CAS No. 565210-75-5](/img/structure/B2466826.png)

3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

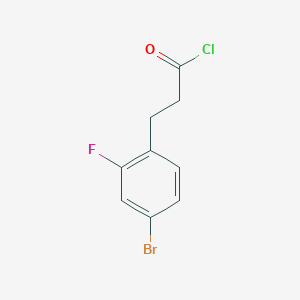

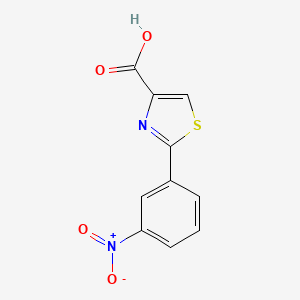

The compound “3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid” is a chemical compound that contains a 1,2,4-triazole ring. This ring is a five-membered planar ring, consisting of two carbon atoms and three nitrogen atoms . The compound also contains a benzofuran ring and a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a 1,2,4-triazole ring attached to a benzofuran ring via a sulfanyl methyl group. The carboxylic acid group is attached to the 2-position of the benzofuran ring .Scientific Research Applications

Antimicrobial Activity

The benzofuran-triazole hybrid has demonstrated good antimicrobial activity. Specifically, compounds derived from this structure, such as 4-methyl-4H-1,2,4-triazole , exhibit inhibitory effects against various microorganisms . Researchers have explored its potential as an antimicrobial agent in both pharmaceutical and agricultural contexts.

Nonlinear Optical Properties

The novel structural hybrids of 1,2,4-triazole, including our compound of interest, have been synthesized through multi-step chemical modifications. These modifications involve starting from 3-bromobenzoic acid and proceeding to create the benzofuran-triazole scaffold. These hybrids have been investigated for their nonlinear optical properties, which are crucial for applications in photonics, telecommunications, and optical devices .

Metal Coordination Complexes

The benzofuran-triazole moiety can serve as a ligand in metal coordination complexes. Researchers have explored its ability to coordinate with transition metals, lanthanides, and actinides. These complexes find applications in catalysis, luminescent materials, and molecular recognition .

Anti-Inflammatory Agents

Given the structural features of benzofuran-triazole hybrids, they may possess anti-inflammatory properties. Researchers have investigated their potential as inhibitors of pro-inflammatory enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX). These compounds could contribute to the development of novel anti-inflammatory drugs .

Anticancer Agents

While specific studies on our compound are limited, benzofuran-triazole derivatives have shown promise as potential anticancer agents. Their unique structure and ability to interact with biological targets make them interesting candidates for further exploration in cancer research .

Photophysical Properties

The benzofuran-triazole scaffold exhibits interesting photophysical properties, including fluorescence and phosphorescence. Researchers have studied these properties for applications in sensors, imaging, and optoelectronic devices .

properties

IUPAC Name |

3-(1H-1,2,4-triazol-5-ylsulfanylmethyl)-1-benzofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3S/c16-11(17)10-8(5-19-12-13-6-14-15-12)7-3-1-2-4-9(7)18-10/h1-4,6H,5H2,(H,16,17)(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALBENMSWBWCBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)CSC3=NC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

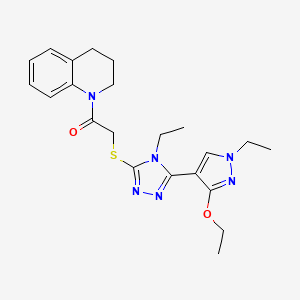

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(4-bromothiophen-2-yl)methanone](/img/structure/B2466745.png)

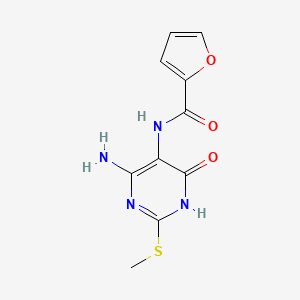

![Ethyl 4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-3-oxobutanoate](/img/structure/B2466748.png)

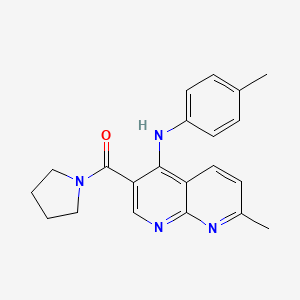

![1-[5-(6-fluoropyridine-3-carbonyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl]ethan-1-one](/img/structure/B2466751.png)

![3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2466761.png)

![N-(4-ethoxyphenyl)-1H-benzo[d]imidazole-2-carbothioamide](/img/structure/B2466764.png)